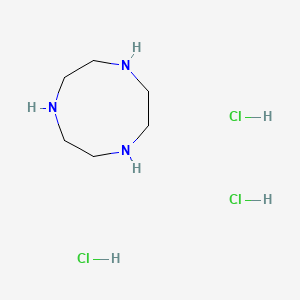

1,4,7-Triazacyclononane trihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4,7-triazonane;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3.3ClH/c1-2-8-5-6-9-4-3-7-1;;;/h7-9H,1-6H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPMVNQYFPWBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCN1.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369319 | |

| Record name | 1,4,7-Triazacyclononane trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58966-93-1 | |

| Record name | 1,4,7-Triazacyclononane trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7-Triazacyclononane trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1,4,7-Triazacyclononane Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Triazacyclononane, commonly abbreviated as TACN, is a cyclic polyamine and a powerful tridentate ligand in coordination chemistry.[1] As an aza-crown ether, its structure features a nine-membered ring with three secondary amine groups spaced equidistantly.[2] This unique, pre-organized structure allows it to bind facially to a metal ion, occupying one face of an octahedron. This coordination mode imparts exceptional thermodynamic stability and kinetic inertness to the resulting metal complexes.

The trihydrochloride salt (TACN·3HCl) is the fully protonated, crystalline form of the ligand, making it a convenient and stable precursor for the synthesis of various metal complexes and functionalized derivatives.[3] Its basic properties, governed by the three nitrogen atoms, are fundamental to its utility as a versatile building block in areas ranging from catalysis and biomimicry to the development of advanced radiopharmaceuticals and drug delivery systems.[4] This guide provides a detailed overview of the core basic properties of 1,4,7-Triazacyclononane trihydrochloride, supported by quantitative data, experimental protocols, and logical diagrams.

Core Chemical and Physical Properties

This compound is typically a white to off-white or pale yellow crystalline powder.[4][5] It is the salt form of the parent TACN ligand and is handled as a stable solid.

| Property | Value | Source(s) |

| CAS Number | 58966-93-1 | [3][4] |

| Molecular Formula | C₆H₁₅N₃ · 3HCl | [3][4] |

| Molecular Weight | 238.59 g/mol | [3][4] |

| Appearance | Off-white to pale yellow crystalline powder | [4][5][6] |

| Melting Point | 288 °C (decomposes) | [3][4][5][6][7] |

| Storage Conditions | Room Temperature, under inert gas, protect from moisture | [4][5][6] |

| Purity | Typically ≥97% (Assay by titration) | [4][7] |

Basicity and Stepwise Protonation

The fundamental basicity of TACN arises from the lone pair of electrons on each of its three nitrogen atoms. In the trihydrochloride salt, these amines are fully protonated. The basicity can be quantified by the stepwise protonation constants (log Kᴴ), which are equivalent to the pKa values of the conjugate acids. The deprotonation of TACN·3HCl occurs in three steps, each with a distinct pKa value.

| Protonation Step | Equilibrium | log Kᴴ (pKa) | Conditions |

| First Protonation | L + H⁺ ⇌ LH⁺ | 10.42 | 25 °C, 0.2 M KCl |

| Second Protonation | LH⁺ + H⁺ ⇌ LH₂²⁺ | 6.86 | 25 °C, 0.2 M KCl |

| Third Protonation | LH₂²⁺ + H⁺ ⇌ LH₃³⁺ | < 1.5 | 25 °C, 0.2 M KCl |

| (Data sourced from Benchchem[6]) |

The significant drop between the first, second, and third pKa values is due to the increasing electrostatic repulsion as more protons are added to the small macrocyclic ring.

Caption: Stepwise deprotonation of this compound.

Role of Basicity in Coordination Chemistry

The Lewis basicity of the nitrogen atoms is the cornerstone of TACN's function as a ligand. The lone pairs on the nitrogen atoms readily donate to a metal center, forming strong coordinate bonds. The trihydrochloride salt serves as a stable starting material which, upon deprotonation with a base, yields the free TACN ligand in situ for complexation.

This process is fundamental for synthesizing a vast array of metal complexes used in various scientific fields. The resulting (TACN)M unit is known to be kinetically inert, which allows for further chemical modifications at other coordination sites of the metal.[1]

Caption: General workflow for forming a metal complex from TACN trihydrochloride.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from literature procedures for the macrocyclization of diethylenetriamine followed by acidic workup.[6]

1. Materials:

-

Diethylenetriamine

-

Tosyl chloride (TsCl)

-

Sodium ethoxide (NaOEt)

-

Ethyleneglycol ditosylate

-

Concentrated Hydrochloric Acid (HCl)

-

Absolute Ethanol (EtOH)

-

Diethyl ether (Et₂O)

-

Celite

2. Procedure:

-

Step 1 (Tosylation): React diethylenetriamine with 3 equivalents of tosyl chloride to protect the amine groups.

-

Step 2 (Cyclization): The tritosylated intermediate is reacted with ethyleneglycol ditosylate in the presence of a strong base like sodium ethoxide to form the protected macrocycle, [(CH₂CH₂N(Ts))]₃.

-

Step 3 (Deprotection & Precipitation): The tosyl groups are removed by heating in concentrated acid. The resulting reaction mixture is cooled and filtered through Celite.

-

Step 4 (Isolation): The filtrate is concentrated under reduced pressure. Concentrated HCl is added, followed by the addition of absolute ethanol until the solution becomes cloudy.

-

Step 5 (Crystallization): The mixture is stored at 4°C overnight to promote the precipitation of the trihydrochloride salt.

-

Step 6 (Purification): The white precipitate is collected by filtration, washed sequentially with ice-cold absolute ethanol and diethyl ether, and then dried to yield TACN·3HCl as a white crystalline powder.

Protocol 2: Preparation of a Dichloro(1,4,7-triazacyclononane)copper(II) Complex

This protocol describes the synthesis of a common TACN-metal complex directly from the trihydrochloride salt.[1][5]

1. Materials:

-

This compound (TACN·3HCl)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Water

2. Procedure:

-

Dissolve equimolar amounts of TACN·3HCl and CuCl₂·2H₂O in water.

-

To this solution, slowly add 3 molar equivalents of an aqueous sodium hydroxide solution. The NaOH serves to deprotonate the TACN·3HCl, allowing the free ligand to coordinate to the Cu(II) ion.

-

The reaction TACN·3HCl + CuCl₂·2H₂O + 3 NaOH → [(κ³-TACN)CuCl₂] + 5 H₂O + 3 NaCl proceeds, often with a visible color change indicating complex formation.

-

The resulting complex, [(κ³-TACN)CuCl₂], can be isolated from the solution by standard methods such as crystallization.

Protocol 3: Determination of pKa Values by Potentiometric Titration

This is a general methodology for determining the protonation constants of a polyamine like TACN.

1. Materials & Equipment:

-

This compound

-

Standardized hydrochloric acid (e.g., 0.1 M)

-

Standardized sodium hydroxide (e.g., 0.1 M, carbonate-free)

-

Inert salt for constant ionic strength (e.g., KCl)

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

-

Jacketed titration vessel connected to a water bath for temperature control (e.g., 25 °C)

2. Procedure:

-

Prepare a solution of TACN·3HCl of known concentration in deionized water containing a background electrolyte (e.g., 0.1-0.2 M KCl) to maintain constant ionic strength.

-

Place the solution in the thermostatted vessel and purge with an inert gas (e.g., nitrogen) to exclude atmospheric CO₂.

-

Begin stirring the solution and allow the pH reading to stabilize.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize before proceeding.

-

Continue the titration well past the final equivalence point.

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points. For a triprotic acid, these are found at 0.5, 1.5, and 2.5 equivalents of added base. The data can be analyzed using software to fit the curve and extract precise pKa values.

Applications Driven by Basicity

The ability of TACN to be protonated and to act as a strong Lewis base underpins its wide range of applications.

-

Catalysis: TACN-metal complexes, particularly with manganese, are effective catalysts for oxidation reactions, such as the epoxidation of alkenes using environmentally benign oxidants like H₂O₂.[5]

-

Biomimetic Chemistry: These complexes serve as structural and functional mimics of metalloenzyme active sites, enabling detailed studies of reaction mechanisms and metabolic pathways.[4]

-

Radiopharmaceuticals & Drug Delivery: The TACN core is a premier chelator for radiometals (e.g., ⁶⁴Cu, ⁹⁹ᵐTc, ¹⁸⁶Re) used in PET imaging and therapy.[2][8] Its derivatives are developed as bifunctional chelators to target specific biological molecules.[2] The stable chelation prevents the release of toxic metal ions in vivo.

-

Materials Science: It is used in the synthesis of novel materials with tailored properties like enhanced thermal stability and conductivity.[4]

-

Synthetic Chemistry: TACN·3HCl is a key starting material for synthesizing more complex, functionalized ligands for applications in fluorescent sensing and compleximetric titrations.[3][6][7]

Safety and Handling

This compound is a corrosive substance that requires careful handling.

| Hazard Type | GHS Classification | Precautionary Statements |

| Signal Word | Danger | - |

| Pictogram | GHS05 (Corrosion) | - |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust.P280: Wear protective gloves/clothing/eye & face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water. Remove contact lenses, if present and easy to do. Continue rinsing. |

| (Data sourced from PubChem, Sigma-Aldrich[7][9]) |

References

- 1. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]

- 2. 1,4,7-Triazacyclononane | 4730-54-5 [chemicalbook.com]

- 3. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE CAS#: 96556-05-7 [m.chemicalbook.com]

- 5. 1,4,7-Triazacyclononane [chemeurope.com]

- 6. 1,4,7-Triazacyclononane (TACN)|CAS 4730-54-5 [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability of metal ion complexes of 1,4,7-tris(2-mercaptoethyl)-1,4,7-triazacylclonane (TACN-TM) and molecular structure of In(C12H24N3S3) | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 1,4,7-Triazacyclononane Trihydrochloride for Researchers and Drug Development Professionals

Introduction: 1,4,7-Triazacyclononane trihydrochloride, the hydrochloride salt of the macrocyclic ligand 1,4,7-triazacyclononane (TACN), is a cornerstone in the field of coordination chemistry. Its rigid, pre-organized structure allows for the formation of exceptionally stable and kinetically inert complexes with a wide array of metal ions. This unique characteristic has made it an invaluable tool for researchers and scientists, with applications spanning catalysis, materials science, and, increasingly, drug development. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its emerging role in combating antimicrobial resistance.

Core Properties and Physicochemical Data

This compound is typically a white to off-white or pale yellow crystalline powder.[1][2][3] It is the trihydrochloride salt of the parent macrocycle, 1,4,7-Triazacyclononane.[4] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₅N₃ · 3HCl | [3][5][6] |

| Molecular Weight | 238.59 g/mol | [3][4] |

| Appearance | White to pale yellow powder | [3] |

| Melting Point | 288 °C (decomposes) | [1][2][3][5] |

| ¹H NMR (D₂O) | δ 3.48 (s, 12H) | [1] |

| ¹³C NMR (D₂O) | δ 43.1 | [1] |

| Storage | Room temperature, under inert gas | [3] |

Synthesis and Experimental Protocols

The synthesis of 1,4,7-Triazacyclononane is most commonly achieved through the Richman-Atkins procedure, which involves the cyclization of a linear triamine precursor.[7][8][9] An improved, more streamlined synthesis has also been developed.[10]

Experimental Protocol: Improved Two-Step Synthesis of 1,4,7-Triazacyclononane

This protocol outlines a more efficient synthesis of the tosylated intermediate (Ts₃TACN) and its subsequent deprotection.

Step 1: Synthesis of N,N',N''-Tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃TACN)

-

Reaction Setup: In a suitable reaction vessel, a mixture of diethylenetriamine, an inorganic base such as potassium carbonate, and water is stirred vigorously.[10]

-

Sulfonylation: Tosyl chloride is added to the mixture, which is then heated to approximately 90°C for one hour to form the sulfonamidated diethylenetriamine.[10]

-

Cyclization: After cooling, an aprotic organic solvent (e.g., xylene), additional base (e.g., sodium hydroxide), a phase-transfer catalyst (e.g., tetrabutylammonium hydroxide), and a cyclizing agent such as ethylene dibromide are added sequentially. The reaction mixture is heated at 90°C for several hours.[10]

-

Isolation: Upon cooling, the resulting precipitate (Ts₃TACN) is filtered, washed with water, and dried under a vacuum.[11]

Step 2: Deprotection of Ts₃TACN to form 1,4,7-Triazacyclononane

-

Acid Hydrolysis: The isolated Ts₃TACN is added to a mixture of concentrated sulfuric acid and water.[10][11]

-

Heating: The mixture is heated to approximately 140°C for 5-6 hours, during which the tosyl protecting groups are removed.[10][11]

-

Neutralization and Isolation: The reaction mixture is cooled and the pH is adjusted to 14 with a strong base (e.g., NaOH) to yield a slurry containing the free 1,4,7-triazacyclononane.[10][11]

-

Conversion to Trihydrochloride Salt: The free base can be converted to the trihydrochloride salt by treatment with concentrated hydrochloric acid in ethanol, followed by precipitation, filtration, and washing.[1]

References

- 1. This compound | 58966-93-1 [chemicalbook.com]

- 2. This compound CAS#: 58966-93-1 [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H18Cl3N3 | CID 2724990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,4,7-Triazacyclononane 97 58966-93-1 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. Improved Richman-Atkins syntheses of cyclic polyamines particularly 1,4,7-triazacyclononane (tacn) and 1,4,7-triazacyclodecane (tacd), with the aid of cation-exchange in purification and isolation | Semantic Scholar [semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]

- 11. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,4,7-Triazacyclononane Trihydrochloride (CAS: 58966-93-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl) is a versatile macrocyclic amine that has garnered significant attention in coordination chemistry and the development of novel therapeutics. Its unique tridentate, facial coordination to metal ions imparts exceptional kinetic and thermodynamic stability to the resulting complexes. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of TACN·3HCl, with a particular focus on its role in catalysis and the design of radiopharmaceuticals. Detailed experimental protocols for its synthesis and for the radiolabeling of a TACN-derived chelator are provided, alongside tabulated physicochemical and spectroscopic data.

Physicochemical Properties

This compound is a white to off-white or yellow crystalline powder. It is the hydrochloride salt of the macrocyclic ligand 1,4,7-triazacyclononane. The core physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 58966-93-1 | [1][2][3] |

| Molecular Formula | C₆H₁₅N₃ · 3HCl | [1][3] |

| Molecular Weight | 238.59 g/mol | [2][3] |

| Appearance | White to off-white/yellow crystalline powder | |

| Melting Point | 288 °C (decomposes) | [1][3] |

| Solubility | Soluble in water. | [4] |

| 1H NMR (D₂O, 300 MHz) | δ 3.48 (s, 12H, CH₂) | [1] |

| 13C NMR (D₂O, 75 MHz) | δ 43.1 (CH₂) | [1] |

Synthesis and Purification

The synthesis of this compound is a well-established multi-step process that begins with the protection of diethylenetriamine, followed by cyclization and subsequent deprotection.

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethylenetriamine

-

Tosyl chloride

-

Sodium hydroxide

-

Ethylene dibromide

-

Xylene

-

Tetrabutylammonium hydroxide solution (1M)

-

Concentrated sulfuric acid

-

Concentrated hydrochloric acid

-

Absolute ethanol

-

Diethyl ether

-

Celite

Step 1: Synthesis of Tris-tosylated Diethylenetriamine (Ts₃-DET)

-

To a vigorously stirred aqueous solution of potassium carbonate, add diethylenetriamine.

-

Add solid tosyl chloride to the mixture and heat at 90°C for one hour.

-

Cool the reaction mixture and add xylene, sodium hydroxide, tetrabutylammonium hydroxide solution, and ethylene dibromide.

-

Heat the mixture at 90°C for 4 hours, then add another portion of ethylene dibromide.

-

After an additional 4 hours of heating, add a final portion of ethylene dibromide and continue heating for another 18 hours.

-

Cool the reaction to room temperature.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to yield tris-tosylated 1,4,7-triazacyclononane (Ts₃TACN).

Step 2: Deprotection of Ts₃TACN

-

To a flask containing Ts₃TACN, add a solution of concentrated sulfuric acid and water.

-

Heat the mixture in a 140°C oil bath for 6 hours.

Step 3: Isolation and Purification of this compound

-

Cool the reaction mixture from Step 2 to room temperature.

-

Filter the cooled solution through Celite and concentrate the filtrate under reduced pressure at 65°C.

-

Add concentrated hydrochloric acid to the concentrated solution, followed by the addition of absolute ethanol until the solution becomes cloudy.

-

Store the mixture at 4°C overnight to facilitate precipitation.

-

Collect the white precipitate by filtration.

-

Wash the precipitate with ice-cold absolute ethanol followed by diethyl ether.

-

Dry the resulting white crystalline powder to yield this compound (TACN·3HCl).[1]

Applications

The rigid, facial coordination of the TACN ligand to metal ions makes it a valuable component in various fields of chemical and medical research.

Coordination Chemistry and Catalysis

TACN forms stable complexes with a wide range of transition metals. These metal complexes have been extensively investigated as catalysts in various organic transformations. For instance, manganese-TACN complexes are effective catalysts for the epoxidation of alkenes, such as styrene, using hydrogen peroxide as an oxidant.[5] The catalytic cycle involves the formation of a high-valent manganese-oxo species that transfers an oxygen atom to the alkene.

Drug Development and Radiopharmaceuticals

The ability of TACN and its derivatives to form highly stable metal complexes is of paramount importance in the development of radiopharmaceuticals for diagnostic imaging and therapy. Bifunctional chelators incorporating the TACN scaffold, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), are used to sequester radiometals like Gallium-68 (⁶⁸Ga).[6][7][8] These chelators can be conjugated to biomolecules, such as peptides, that target specific receptors or cellular processes, allowing for targeted delivery of the radioisotope.

Experimental Protocol: ⁶⁸Ga-Labeling of a NOTA-Conjugated Peptide

This protocol outlines the general steps for the radiolabeling of a NOTA-conjugated peptide with ⁶⁸Ga for use in Positron Emission Tomography (PET).

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

NOTA-conjugated peptide

-

Sodium acetate buffer

-

Hydrochloric acid (0.1 M)

-

Sterile water for injection

-

C18 Sep-Pak cartridge

-

Ethanol

-

Sterile filters (0.22 µm)

-

Heating block

-

Dose calibrator

-

HPLC system for quality control

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M hydrochloric acid to obtain a solution of ⁶⁸GaCl₃.

-

Buffering: Add sodium acetate buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to the optimal range for labeling (typically pH 3.5-4.5).

-

Labeling Reaction: Add the NOTA-conjugated peptide to the buffered ⁶⁸Ga solution. Heat the reaction mixture at an optimized temperature (e.g., 80-95°C) for a specific duration (e.g., 5-15 minutes).[6][9]

-

Purification: Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. The ⁶⁸Ga-labeled peptide is retained on the cartridge, while unreacted ⁶⁸Ga and other impurities are washed away with sterile water.

-

Elution of Labeled Peptide: Elute the purified ⁶⁸Ga-NOTA-peptide from the C18 cartridge with an ethanol/water mixture.

-

Formulation: Dilute the eluted product with sterile saline to obtain an injectable solution.

-

Sterilization: Pass the final product through a 0.22 µm sterile filter into a sterile vial.

-

Quality Control: Perform quality control tests, including radiochemical purity (by HPLC), pH, and sterility, before administration.[10][11]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamental building block in modern coordination chemistry with significant implications for catalysis and the development of advanced medical imaging and therapeutic agents. Its robust coordination properties provide a stable platform for the design of highly specific and effective metal-based compounds. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in harnessing the potential of this versatile macrocycle.

References

- 1. This compound | 58966-93-1 [chemicalbook.com]

- 2. 1,4,7-triazacyclononane (TACN),3HCl - www.chematech-mdt.com [chematech-mdt.com]

- 3. 1,4,7-三氮杂环壬烷 三盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1,4,7-Triazacyclononane | 4730-54-5 [chemicalbook.com]

- 5. Catalyst structure and substituent effects on epoxidation of styrenics with immobilized Mn(tmtacn) complexes | RTI [rti.org]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Peptide synthesis, characterization and ⁶⁸Ga-radiolabeling of NOTA-conjugated ubiquicidin fragments for prospective infection imaging with PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scitechnol.com [scitechnol.com]

- 11. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4,7-Triazacyclononane Trihydrochloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Triazacyclononane (TACN), a nine-membered macrocyclic ligand, is a cornerstone in the field of coordination chemistry. Its trihydrochloride salt is a stable, water-soluble precursor, pivotal for the synthesis of a vast array of metal complexes with applications spanning catalysis, biomimicry, and medicine. This guide provides a comprehensive overview of the structure, synthesis, and key applications of 1,4,7-triazacyclononane trihydrochloride, with a focus on its role in drug development and as a versatile chelating agent.

Core Structure and Properties

1,4,7-Triazacyclononane is a cyclic amine with the chemical formula (C₂H₄NH)₃.[1] Structurally, it is derived from cyclononane with three equidistant methylene groups replaced by amine functionalities.[2] This arrangement provides a pre-organized platform for binding metal ions in a tridentate, facial manner, leading to exceptionally stable and kinetically inert metal complexes.[1][2] The trihydrochloride salt (TACN·3HCl) is the common commercially available form, enhancing its stability and ease of handling.[3][4]

Physicochemical Data

A summary of the key physicochemical properties of 1,4,7-Triazacyclononane and its trihydrochloride salt is presented below.

| Property | 1,4,7-Triazacyclononane | This compound |

| Molecular Formula | C₆H₁₅N₃[5] | C₆H₁₈Cl₃N₃[6] |

| Molar Mass | 129.20 g/mol [5] | 238.59 g/mol [3][6] |

| Appearance | White crystals[5] | Off-white to yellow crystalline powder[7] |

| Melting Point | Not reported | 288 °C (decomposes) |

| CAS Number | 4730-54-5[5] | 58966-93-1[6] |

| IUPAC Name | 1,4,7-triazonane[5] | 1,4,7-triazonane;trihydrochloride[6] |

Synthesis of 1,4,7-Triazacyclononane

The synthesis of TACN is well-established, with the Richman-Atkins synthesis being a widely recognized method.[8] This procedure involves the cyclization of a linear triamine precursor.

Experimental Protocol: Richman-Atkins Synthesis (Conceptual)

This protocol outlines the general steps for the synthesis of 1,4,7-tritosyl-1,4,7-triazacyclononane, a key intermediate, which is subsequently deprotected to yield TACN.

Materials:

-

N,N',N''-tritosyldiethylenetriamine

-

Ethylene glycol ditosylate

-

Sodium ethoxide or other suitable base

-

Solvent (e.g., DMF)

-

Concentrated sulfuric acid (for deprotection)

Procedure:

-

Cyclization: The disodium salt of N,N',N''-tritosyldiethylenetriamine is reacted with ethylene glycol ditosylate in a suitable solvent like DMF.[8] This reaction forms the cyclic intermediate, 1,4,7-tritosyl-1,4,7-triazacyclononane.

-

Purification of Intermediate: The crude product is purified, typically by recrystallization, to yield the pure tosylated macrocycle.

-

Deprotection: The tosyl groups are removed by hydrolysis with concentrated sulfuric acid at elevated temperatures.[8]

-

Isolation of TACN: The reaction mixture is neutralized, and the free TACN base is extracted.

-

Formation of the Trihydrochloride Salt: The free base is dissolved in an appropriate solvent and treated with hydrochloric acid to precipitate the trihydrochloride salt. The resulting white crystalline powder is then collected by filtration and dried.[7]

A visual representation of a generalized synthetic workflow is provided below.

Applications in Research and Drug Development

The unique chelating properties of TACN have led to its extensive use in various scientific disciplines, particularly in the development of novel therapeutic and diagnostic agents.

Radiopharmaceuticals

TACN and its derivatives, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), are exceptional chelators for various radiometals used in medical imaging techniques like Positron Emission Tomography (PET).[2][9] The high stability of the resulting metal complexes is crucial to prevent the in vivo release of the radionuclide.[2] These chelators are often conjugated to biological targeting molecules to deliver the radioisotope to specific sites in the body for imaging or therapeutic purposes.[10]

Metallo-β-Lactamase Inhibition

A significant area of research is the use of TACN to combat antibiotic resistance. It has been identified as a potent inhibitor of metallo-β-lactamases (MBLs), enzymes produced by bacteria that can inactivate β-lactam antibiotics.[2] By chelating the zinc ions essential for the catalytic activity of these enzymes, TACN can restore the efficacy of antibiotics like carbapenems against resistant bacterial strains.[2]

Catalysis and Biomimicry

TACN-metal complexes serve as catalysts in a variety of chemical transformations. For instance, manganese-TACN complexes are effective catalysts for the epoxidation of alkenes using hydrogen peroxide, an environmentally benign oxidant.[11] The facial coordination of TACN mimics the binding of metal ions in the active sites of some metalloenzymes, making these complexes valuable tools for studying biological processes.

The logical relationship between the properties of TACN and its applications is illustrated in the following diagram.

Spectroscopic Data

| Technique | This compound |

| ¹H NMR (D₂O) | δ 3.48 (s, 12H)[7] |

| ¹³C NMR (D₂O) | δ 43.1 (CH₂)[7] |

| ESI-MS | m/z [M + H]⁺ 130.1 (for the free base)[7] |

Note: The presented data is for the free base cation in solution and may vary depending on the solvent and experimental conditions.

Conclusion

This compound is a fundamentally important compound in modern chemistry. Its robust coordination properties have established it as a premier ligand for a multitude of applications, from the development of life-saving radiopharmaceuticals and novel antibiotic resistance breakers to the design of efficient and environmentally friendly catalysts. The continued exploration of TACN-based systems promises to yield further innovations across the scientific landscape.

References

- 1. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]

- 2. 1,4,7-Triazacyclononane (TACN)|CAS 4730-54-5 [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 1,4,7-triazacyclononane (TACN),3HCl - www.chematech-mdt.com [chematech-mdt.com]

- 5. 1,4,7-Triazacyclononane | C6H15N3 | CID 188318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C6H18Cl3N3 | CID 2724990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 58966-93-1 [chemicalbook.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 1,4,7-Triazacyclononane [chemeurope.com]

An In-Depth Technical Guide to 1,4,7-Triazacyclononane Trihydrochloride

Introduction

1,4,7-Triazacyclononane (TACN), a cyclic amine with the formula C₆H₁₅N₃, is a highly versatile and symmetric tridentate ligand extensively utilized in coordination chemistry and biochemical research.[1] Its structure features a nine-membered ring, providing a pre-organized framework for forming exceptionally stable and kinetically inert complexes with a wide array of metal ions, especially those in mid- to high-oxidation states.[1][2] The trihydrochloride salt, 1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl), is a common and stable form of this ligand, serving as a crucial starting material in various synthetic applications.[3][4] This guide provides a technical overview of its properties, experimental protocols, and significant applications for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This quantitative data is essential for experimental design and material handling.

| Property | Value | References |

| Molecular Weight | 238.59 g/mol | [5][6][7] |

| Chemical Formula | C₆H₁₅N₃ · 3HCl (or C₆H₁₈Cl₃N₃) | [5][6][7] |

| CAS Number | 58966-93-1 | [5][6] |

| Appearance | White to off-white crystalline powder | [3][6][8] |

| Melting Point | 288 °C (decomposes) | [3] |

Experimental Protocols

Detailed methodologies are critical for the successful application of TACN·3HCl in research. The following sections describe a general synthesis procedure for the compound and a standard protocol for the formation of a metal complex.

Protocol 1: General Synthesis of this compound

The synthesis of TACN typically involves the cyclization of a linear triamine, such as diethylenetriamine, with protecting groups, followed by deprotection and salt formation. The Richman-Atkins synthesis is a common approach.

Materials:

-

Diethylenetriamine

-

Tosyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Ethylene glycol ditosylate or ethylene dibromide

-

Concentrated sulfuric acid (H₂SO₄) for deprotection

-

Concentrated hydrochloric acid (HCl)

-

Absolute Ethanol (EtOH)

-

Diethyl ether (Et₂O)

Procedure:

-

Protection Step: Diethylenetriamine is reacted with a sulfonylation agent like tosyl chloride in the presence of a base to form the sulfonamidated, protected linear amine.[9][10]

-

Cyclization Step: The protected amine undergoes cyclization in the presence of a cyclizing unit such as ethylene glycol ditosylate or ethylene dibromide.[9][10] This reaction is typically performed in an aprotic organic solvent and results in the formation of the protected macrocycle, Ts₃TACN.[9][10] The product is often a white precipitate that can be filtered and dried.[9]

-

Deprotection Step: The protecting tosyl groups are removed from the cyclized product. This is commonly achieved by heating the compound in concentrated sulfuric acid (e.g., at 140°C for several hours).[9][10]

-

Isolation and Salt Formation: After deprotection, the reaction mixture is cooled and the pH is carefully increased.[9] To obtain the trihydrochloride salt, the free base is dissolved and treated with concentrated HCl.[3] Precipitation of the final product, TACN·3HCl, can be induced by adding a solvent like absolute ethanol.[3]

-

Purification: The collected white precipitate is washed sequentially with a cold solvent such as absolute ethanol and diethyl ether to yield the pure product.[3] The final product can be characterized by ¹H NMR, ¹³C NMR, and ESI-MS.[3]

Protocol 2: Formation of a [Cu(TACN)Cl₂] Complex

TACN·3HCl is an excellent precursor for forming metal complexes. The following protocol describes the synthesis of a copper(II) complex, which has applications as a catalyst for cleaving phosphodiester bonds in DNA.[2]

Materials:

-

This compound (TACN·3HCl)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Water

Procedure:

-

Prepare separate aqueous solutions of TACN·3HCl, CuCl₂·2H₂O, and NaOH.

-

Combine the TACN·3HCl and CuCl₂·2H₂O solutions.

-

Slowly add the NaOH solution to the mixture to neutralize the hydrochloride and facilitate the complexation reaction. The overall reaction is: TACN·3HCl + CuCl₂·2H₂O + 3NaOH → [Cu(TACN)Cl₂] + 5H₂O + 3NaCl.[4]

-

The resulting complex can be isolated from the solution, often through crystallization, and purified for subsequent use.

Applications in Research and Drug Development

The unique coordination properties of TACN make it a valuable tool in various scientific fields, from catalysis to medicine.[8][11]

Coordination Chemistry and Catalysis: TACN is a popular tridentate ligand that binds to one face of a metal's coordination octahedron.[2] This leaves other coordination sites available for further modification, a key advantage in designing custom catalysts.[1] For instance, manganese-TACN complexes are effective and environmentally benign catalysts for the epoxidation of alkenes using hydrogen peroxide.[4]

Radiopharmaceuticals and Medical Imaging: A prominent application of TACN derivatives is in nuclear medicine.[1] Chelators based on the TACN framework, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), are excellent for sequestering radiometals like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) used in Positron Emission Tomography (PET) imaging.[1][12] The high stability of these complexes is crucial to prevent the release of the radioactive metal ion in the body.[1]

Drug Development and Antibiotic Resistance: TACN has emerged as a potent inhibitor of metallo-β-lactamases (MBLs).[1] These enzymes are produced by resistant bacteria and inactivate β-lactam antibiotics like carbapenems.[1][13] By chelating the essential zinc ions in the active site of MBLs, TACN can restore the efficacy of these antibiotics against otherwise resistant bacterial strains.[1] Studies have shown that TACN is non-cytotoxic at concentrations effective for MBL inhibition, highlighting its therapeutic potential.[1]

Mandatory Visualization

The development of TACN-based agents for medical applications follows a structured workflow. The diagram below illustrates the key stages in the development of a TACN-based radiopharmaceutical, from initial design to preclinical assessment.

Caption: Workflow for developing a TACN-based radiopharmaceutical.

References

- 1. 1,4,7-Triazacyclononane (TACN)|CAS 4730-54-5 [benchchem.com]

- 2. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]

- 3. This compound | 58966-93-1 [chemicalbook.com]

- 4. 1,4,7-Triazacyclononane [chemeurope.com]

- 5. scbt.com [scbt.com]

- 6. 1,4,7-triazacyclononane (TACN),3HCl - www.chematech-mdt.com [chematech-mdt.com]

- 7. This compound | C6H18Cl3N3 | CID 2724990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]

- 10. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. researchgate.net [researchgate.net]

- 13. 1,4,7-Triazacyclononane Restores the Activity of β-Lactam Antibiotics against Metallo-β-Lactamase-Producing Enterobacteriaceae: Exploration of Potential Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1,4,7-Triazacyclononane Trihydrochloride from Diethylenetriamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl), a crucial building block in coordination chemistry and drug development, starting from diethylenetriamine. The primary method described is the well-established Richman-Atkins synthesis, a robust and widely adopted procedure. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic pathway and workflow to aid in its practical implementation.

Overview of the Synthetic Pathway

The synthesis of 1,4,7-Triazacyclononane (TACN) from diethylenetriamine is a multi-step process that involves the protection of the amine groups, a cyclization reaction to form the nine-membered ring, and subsequent deprotection to yield the desired macrocycle. The trihydrochloride salt is then typically prepared for improved stability and handling. The most common approach, the Richman-Atkins synthesis, utilizes tosyl groups for amine protection.

The overall transformation can be summarized as follows:

-

Tosylation: Diethylenetriamine is reacted with a sulfonylating agent, typically p-toluenesulfonyl chloride (TsCl), in the presence of a base to form the tri-tosylated intermediate, N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine (Ts₃DET).

-

Cyclization: The protected triamine undergoes cyclization with a two-carbon electrophile, such as ethylene glycol ditosylate or ethylene dibromide, to form the nine-membered ring, 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃TACN).[1][2]

-

Detosylation (Deprotection): The tosyl protecting groups are removed from Ts₃TACN, typically by acid hydrolysis with concentrated sulfuric acid, to yield 1,4,7-triazacyclononane.[1][2]

-

Salt Formation: The free base TACN is then converted to its trihydrochloride salt (TACN·3HCl) by treatment with hydrochloric acid.[3]

An improved one-pot synthesis for the cyclization step has also been described, where the tosylation and cyclization are performed in a single reaction vessel without isolation of the Ts₃DET intermediate.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the key steps in the synthesis of TACN·3HCl.

| Step | Reactants | Product | Yield (%) | Melting Point (°C) | Reference |

| Tosylation | Diethylenetriamine, p-Toluenesulfonyl chloride | N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine (Ts₃DET) | 89 | 170-174 | [2] |

| 80.2 | 174-175 | [4] | |||

| Cyclization | Ts₃DET, Ethylene glycol ditosylate | 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃TACN) | 75 | 203-208 | [1][2] |

| 82.1 | 223 | [4] | |||

| Detosylation & Salt Formation | Ts₃TACN | This compound (TACN·3HCl) | 80 | 268.1-270.0 | [3] |

Detailed Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of this compound.

Synthesis of N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine (Ts₃DET)

-

To a vigorously stirred mixture of anhydrous potassium carbonate (121.1 g, 0.88 mol) in 300 mL of water, add diethylenetriamine (27.4 g, 0.27 mol).

-

Heat the resulting mixture to 90°C for one hour.

-

Remove the heat source and add solid p-toluenesulfonyl chloride (156.9 g, 0.82 mol, 3.1 eq) to the mixture. An exothermic reaction will occur, leading to an internal temperature of approximately 55°C.

-

After the initial exotherm subsides (approximately 2.5 hours), heat the reaction mixture to an internal temperature of 80-84°C for 1.5 hours.

-

Allow the reaction to cool to room temperature.

-

Filter the resulting precipitate, wash with water, and dry under vacuum at 55°C to yield Ts₃DET as a white granular solid.[2]

Synthesis of 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃TACN)

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place Ts₃DET (216.0 g, 0.38 mol) in 3.6 L of toluene.

-

To the resulting white slurry, add a solution of sodium hydroxide (33.6 g, 0.84 mol, 2.2 eq) in 700 mL of water, followed by a 1.0 M solution of tetrabutylammonium hydroxide in water (38 mL, 0.1 eq).

-

Heat the reaction mixture to 90°C for 30 minutes.

-

Add crude ethylene glycol ditosylate (141.4 g, 0.38 mol, 1 eq) in portions (approximately 3.9 g every 10 minutes) over a 6-hour period.

-

After the addition is complete, continue heating the reaction mixture at 90°C for an additional 4 hours.

-

Allow the mixture to cool to room temperature while stirring overnight.

-

Filter the large white precipitate, wash with water, and dry at 50°C for 12 hours to a constant weight to obtain Ts₃TACN.[1]

Synthesis of this compound (TACN·3HCl)

-

To a magnetically stirred flask, add Ts₃TACN (assuming a starting amount that would theoretically yield around 50g of the final product).

-

Add a solution consisting of concentrated sulfuric acid and water. For example, for 85 mmol of Ts₃TACN, a solution of 53 mL of concentrated sulfuric acid and 9.5 mL of water can be used.[1][2]

-

Heat the reaction mixture in an oil bath at 140°C. The solid material will dissolve in the acid. Continue heating for a total of 6 hours.

-

Cool the mixture to room temperature and then carefully pour it onto ice.

-

Neutralize the acidic solution with a strong base (e.g., NaOH) to a high pH (e.g., pH 14). This will precipitate the free base TACN.

-

The free base can be extracted with an organic solvent. However, filtration can be difficult.

-

To obtain the trihydrochloride salt, after the deprotection step and cooling, concentrate the solution under reduced pressure.

-

Add concentrated HCl followed by absolute ethanol until the solution becomes cloudy.

-

Store the mixture at 4°C overnight to promote precipitation.

-

Collect the white precipitate by filtration, wash with ice-cold absolute ethanol, followed by diethyl ether, to yield TACN·3HCl as a white crystalline powder.[3]

Visualizations

Synthetic Pathway Diagram

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for TACN·3HCl synthesis.

References

- 1. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]

- 2. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]

- 3. This compound | 58966-93-1 [chemicalbook.com]

- 4. CN104529922A - Preparation method of 1,4,7-triazacyclononane hydrochloride - Google Patents [patents.google.com]

Solubility Profile of 1,4,7-Triazacyclononane Trihydrochloride: A Comprehensive Guide for Laboratory Applications

An In-depth Technical Guide for Researchers

Abstract

1,4,7-Triazacyclononane Trihydrochloride (TACN·3HCl) is a pivotal macrocyclic ligand precursor, extensively utilized in the fields of coordination chemistry, catalysis, and the development of novel pharmaceutical agents.[1][2] Its utility is fundamentally linked to its physicochemical properties, paramount among which is its solubility. This technical guide provides a detailed examination of the solubility of TACN·3HCl in aqueous and common organic solvents. We will explore the underlying chemical principles governing its solubility, present qualitative and quantitative data, and provide robust, field-tested protocols for solubility determination in a research setting. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling this versatile compound.

Introduction to this compound

1,4,7-Triazacyclononane, commonly abbreviated as TACN, is a nine-membered cyclic polyamine, specifically an aza-crown ether.[3] It serves as a highly effective tridentate ligand, forming stable complexes with a wide variety of metal ions. The trihydrochloride salt form, TACN·3HCl, is often the preferred reagent for laboratory use due to its enhanced stability and, critically, its improved solubility in polar solvents compared to its free base form.[4]

The conversion of the free amine to its hydrochloride salt is a standard chemical strategy to improve the physicochemical properties of a compound for applications ranging from catalysis in aqueous media to the formulation of pharmaceutical drugs.[2][4] TACN·3HCl typically presents as an off-white to pale yellow crystalline powder.[1][2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [6][7] |

| Synonyms | TACN·3HCl, 1,4,7-Triazonane trihydrochloride | [3][8] |

| CAS Number | 58966-93-1 | [1][6][7] |

| Molecular Formula | C₆H₁₅N₃ · 3HCl | [2][7] |

| Molecular Weight | 238.59 g/mol | [7] |

| Appearance | Off-white to yellow crystalline powder | [1][5] |

| Melting Point | 288 °C (decomposes) | [1][2][7] |

Core Principles of Solubility

The solubility of TACN·3HCl is governed by its molecular structure: it is an ionic salt. The fundamental principle of "like dissolves like" is the primary determinant of its behavior in different solvents.[9] As a salt, it is composed of the protonated triazacyclononane cation ([C₆H₁₈N₃]³⁺) and three chloride anions (Cl⁻). This highly polar, ionic nature dictates a strong affinity for polar solvents capable of solvation and stabilizing charged species, while predicting poor solubility in non-polar organic solvents.[9]

Several key factors dynamically influence this solubility profile.

Caption: Key factors influencing the solubility of TACN·3HCl.

-

Solvent Polarity: This is the most critical factor. Polar protic solvents, like water, are excellent for dissolving TACN·3HCl because they can effectively solvate both the cation through hydrogen bonding and the chloride anions through ion-dipole interactions. Non-polar solvents lack these stabilizing interactions.

-

Temperature: For most solid solutes, solubility increases with temperature.[10] This is because the dissolution process often requires energy to break the crystal lattice structure (an endothermic process), and increased thermal energy shifts the equilibrium toward dissolution.[11]

-

pH of the Solution: TACN·3HCl is the salt of a weak base. In an aqueous solution, it will establish an equilibrium. Altering the pH will shift this equilibrium. Specifically, adding a base (increasing the pH) will deprotonate the ammonium centers, converting the highly soluble salt into the less polar free base, 1,4,7-triazacyclononane. This will decrease its aqueous solubility while potentially increasing its solubility in certain organic solvents.

Solubility Profile in Common Laboratory Solvents

While precise quantitative data ( g/100 mL) is not consistently published across all solvents, a reliable qualitative and semi-quantitative profile can be established from synthesis procedures, chemical principles, and supplier information.

Table 2: Qualitative Solubility of this compound

| Solvent | Type | Predicted Solubility | Rationale & Supporting Evidence |

| Water (H₂O) | Polar Protic | High / Very Soluble | As an ionic salt (amine hydrochloride), it is designed for aqueous solubility.[4][12] Its use in preparing aqueous lanthanide complexes confirms high water solubility.[7] |

| Methanol (MeOH) | Polar Protic | Slight to Moderate | Polar enough to dissolve some of the salt, but less effective than water. Often used in combination with other solvents or for creating slurries. Some similar amine hydrochlorides show limited solubility in alcohols.[13] |

| Ethanol (EtOH) | Polar Protic | Low / Sparingly Soluble | Synthesis protocols frequently use ice-cold ethanol to wash the precipitated TACN·3HCl, a technique used to remove soluble impurities without dissolving the product, indicating low solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to Soluble | DMSO is a powerful, highly polar aprotic solvent known to dissolve a wide range of organic and inorganic compounds, including many salts.[14] While specific data is absent, its properties make it a viable solvent when others fail. |

| Diethyl Ether (Et₂O) | Non-Polar | Insoluble | Used as a final wash during synthesis to remove residual alcohol and dry the product, confirming its insolubility.[1] Amine salts are generally insoluble in ether.[15] |

| Hexane / Chloroform | Non-Polar | Insoluble | The extreme difference in polarity between the ionic salt and these non-polar solvents results in negligible solubility, based on the "like dissolves like" principle.[9] The free base shows only slight solubility in chloroform.[8] |

Experimental Protocol: Determination of Solubility

This section provides a standardized workflow for determining the solubility of TACN·3HCl. Adherence to safety protocols is mandatory.

4.1. Safety Precautions

-

Hazard Profile: this compound is classified as a corrosive substance. It causes severe skin burns and serious eye damage.[6][7][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the solid powder in a fume hood to avoid inhalation. Prepare all solutions in a well-ventilated area.

4.2. Experimental Workflow Diagram

References

- 1. This compound | 58966-93-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 58966-93-1 [chemicalbook.com]

- 6. This compound | C6H18Cl3N3 | CID 2724990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,4,7-Triazacyclononane 97 58966-93-1 [sigmaaldrich.com]

- 8. 1,4,7-Triazacyclononane | 4730-54-5 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 11. ascendiacdmo.com [ascendiacdmo.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. moorparkcollege.edu [moorparkcollege.edu]

- 16. This compound, 97% | Fisher Scientific [fishersci.ca]

1,4,7-Triazacyclononane trihydrochloride NMR spectrum analysis

An In-depth Technical Guide to the NMR Spectrum Analysis of 1,4,7-Triazacyclononane Trihydrochloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound (TACN·3HCl). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural interpretation of ¹H and ¹³C NMR data, the critical influence of the compound's protonated state, and the causality behind key experimental choices.

Introduction: The Structural Significance of 1,4,7-Triazacyclononane

1,4,7-Triazacyclononane (TACN) is a cyclic organic compound renowned for its role as a highly effective tridentate ligand.[1] Its ability to form stable, kinetically inert complexes with a wide range of transition metals has made it a cornerstone in coordination chemistry, with applications from catalytic systems to biomedical imaging.[1] The compound is most commonly handled and stored as its trihydrochloride salt (TACN·3HCl), ensuring stability and water solubility.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of TACN·3HCl. The inherent symmetry of the TACN macrocycle, when fully protonated, results in remarkably simple and diagnostic NMR spectra. This guide will provide a detailed examination of these spectra, offering insights into sample preparation, spectral interpretation, and the underlying chemical principles.

Molecular Structure and Symmetry Considerations

The structure of 1,4,7-Triazacyclononane consists of a nine-membered ring with three nitrogen atoms separated by two-carbon ethylene bridges.[4] In the trihydrochloride form, each nitrogen atom is protonated, bearing a positive charge, with three chloride counter-ions.[3]

The key to understanding the NMR spectrum of TACN·3HCl lies in its high degree of symmetry (C₃v point group). On the NMR timescale, rapid conformational flexing of the nine-membered ring renders all six methylene (-CH₂) groups chemically and magnetically equivalent. Likewise, all three protonated amine groups (-NH₂⁺-) are equivalent. This symmetry dictates that the molecule will exhibit a minimal number of signals in its NMR spectra, a feature that greatly simplifies analysis.

Caption: Structure of this compound (TACN·3HCl).

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of TACN·3HCl is characterized by its simplicity, a direct consequence of the molecule's symmetry.

Chemical Shift (δ) and Interpretation

-

Methylene Protons (-CH₂-): The twelve protons of the six methylene groups give rise to a single, sharp signal. In deuterium oxide (D₂O), this peak is consistently reported at approximately δ 3.48 ppm .[2] This downfield shift, relative to simple alkanes (typically δ 1-2 ppm), is caused by the powerful electron-withdrawing inductive effect of the adjacent positively charged nitrogen atoms (-N⁺H₂).[5][6] This deshielding effect reduces the electron density around the protons, causing them to resonate at a higher frequency.

-

Amine Protons (-N⁺H₂-): The six protons on the three protonated nitrogen atoms are acidic and undergo rapid chemical exchange with deuterons from the D₂O solvent.[7][8] This H-D exchange renders them "invisible" in the ¹H NMR spectrum. Consequently, when the spectrum is recorded in D₂O, no signal is observed for the N-H protons.[9] If the spectrum were recorded in a non-exchanging (aprotic) solvent like DMSO-d₆, a broad singlet would be expected for these protons, with its chemical shift being highly dependent on concentration and residual water content.[9][10]

Integration and Multiplicity

-

Integration: The integrated area of the methylene proton signal at δ 3.48 ppm corresponds to all 12 protons.

-

Multiplicity: The signal is a singlet . This is because all 12 methylene protons are chemically and magnetically equivalent due to rapid ring inversion. While coupling to the adjacent -N⁺H₂- protons is theoretically possible, the rapid chemical exchange of the amine protons (or their replacement with deuterium in D₂O) averages this coupling to zero, preventing any splitting.[11]

Analysis of the ¹³C NMR Spectrum

Similar to the proton spectrum, the ¹³C NMR spectrum of TACN·3HCl is exceptionally straightforward.

-

Expected Spectrum and Chemical Shift (δ): Due to the molecule's symmetry, all six methylene carbon atoms are equivalent. This results in a single signal in the ¹³C NMR spectrum. This peak is observed at approximately δ 43.1 ppm in D₂O.[2] The electronegative nitrogen atoms deshield the adjacent carbons, shifting their resonance downfield from typical alkane carbons (which appear at δ 10-35 ppm).[12] The chemical shift for carbons adjacent to an amine group typically falls in the δ 37-45 ppm range.[12]

The Decisive Role of Protonation and pH

The trihydrochloride form is central to the observed NMR characteristics. The full protonation of the three nitrogen atoms is what imparts the high symmetry and strong deshielding effects.

The pH of the NMR sample solution is a critical parameter.[13] The chemical shifts of nuclei near ionizable groups are highly sensitive to the protonation state.[14][15] For TACN·3HCl dissolved in a neutral solvent like D₂O, the solution will be acidic, ensuring the triamine remains fully protonated. If a base were to be added to raise the pH, deprotonation would occur, breaking the molecule's perfect symmetry. This would lead to a more complex NMR spectrum with multiple, shifted signals for the now non-equivalent methylene groups.

Caption: Influence of pH on the protonation state and spectral complexity of TACN.

Field-Proven Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation.[16]

Protocol: NMR Sample Preparation for TACN·3HCl

Objective: To prepare a homogeneous, particle-free solution for ¹H and ¹³C NMR analysis.

Methodology:

-

Analyte Quantity: Weigh 5-10 mg of TACN·3HCl for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[17][18] Higher concentrations are needed for the less sensitive ¹³C nucleus.

-

Solvent Selection:

-

Rationale: Deuterated solvents are essential to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum. Deuterium oxide (D₂O) is the solvent of choice for TACN·3HCl due to the compound's high solubility and the benefit of exchanging the labile N-H protons, simplifying the spectrum.[2][19]

-

Procedure: Add approximately 0.6-0.7 mL of D₂O to the vial containing the sample.[16]

-

-

Dissolution: Vortex or gently agitate the vial until the solid is completely dissolved. The solution should be clear and transparent.

-

Filtration and Transfer: If any particulate matter is visible, filter the solution into the NMR tube. This can be done by passing the solution through a Pasteur pipette with a small cotton or glass wool plug.[17][20] This step is critical as suspended solids disrupt the magnetic field homogeneity, leading to broad spectral lines.[20]

-

Final Volume: Ensure the final sample height in a standard 5 mm NMR tube is approximately 4-5 cm (0.6-0.7 mL).[17]

-

Labeling: Clearly label the NMR tube with the sample identity.

Workflow for NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final spectral interpretation.

Caption: Standard workflow for the NMR analysis of TACN·3HCl.

Summary of Spectroscopic Data

The expected NMR data for this compound in D₂O is summarized below for quick reference.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | ~ 3.48 | Singlet | 12H | -CH ₂-CH ₂- |

| ¹³C | ~ 43.1 | Singlet | - | -C H₂-C H₂- |

Conclusion

The NMR spectrum analysis of this compound is a clear demonstration of how molecular symmetry profoundly simplifies spectral data. The fully protonated macrocycle yields a ¹H spectrum with a single peak for all 12 methylene protons and a ¹³C spectrum with a single peak for all six methylene carbons. The choice of D₂O as a solvent is strategic, serving to both dissolve the polar salt and simplify the proton spectrum by exchanging the labile amine protons. This guide provides the foundational understanding and practical protocols necessary for researchers to confidently acquire and interpret the NMR spectra of this important chemical building block.

References

- 1. 1,4,7-Triazacyclononane [chemeurope.com]

- 2. This compound | 58966-93-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H18Cl3N3 | CID 2724990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Video: NMR Spectroscopy Of Amines [jove.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. A pH-enhanced resolution in benchtop NMR spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D3AN02000B [pubs.rsc.org]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. organomation.com [organomation.com]

- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. What are the solvents used in NMR? What is the Deuterated solvent? - Mesbah Energy [irisotope.com]

- 20. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

The Coordination Chemistry of 1,4,7-Triazacyclononane: A Comprehensive Technical Guide

Abstract

1,4,7-Triazacyclononane (TACN) is a nine-membered macrocyclic ligand renowned for its capacity to form exceptionally stable and kinetically inert complexes with a wide array of metal ions.[1] Its distinctive tridentate, facial coordination mode renders the resultant metal-ligand framework robust, establishing it as an ideal scaffold for further functionalization. This guide provides an in-depth exploration of the fundamental coordination chemistry of TACN, encompassing its synthesis, coordination behavior with various metal ions, thermodynamic stability, and key spectroscopic and structural features. Furthermore, it delves into the applications of TACN complexes in catalysis, particularly as biomimics of metalloenzymes, and in the field of medicinal chemistry as advanced chelators for radiopharmaceuticals. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

1,4,7-Triazacyclononane, commonly abbreviated as TACN, is a cyclic polyamine that has attracted considerable attention in coordination chemistry, catalysis, and medicinal chemistry.[1] As a saturated nine-membered ring featuring three secondary amine donor groups, it functions as a classic tridentate ligand.[1] Upon complexation, the three nitrogen atoms bind to a metal ion in a facial arrangement, occupying one face of an octahedron.[2][3] This coordination geometry imparts exceptional thermodynamic stability and kinetic inertness to the resulting metal complexes.[4]

The robust nature of the [M(TACN)]ⁿ⁺ core allows for further synthetic modifications at the other coordination sites of the metal or on the amine groups of the TACN ring itself.[2][3] This versatility has led to the development of a vast library of TACN-based ligands with tailored properties for specific applications.[4] These applications range from modeling the active sites of metalloenzymes to the development of catalysts for environmentally benign oxidations and the design of bifunctional chelators for medical imaging and therapy.[4][5]

Synthesis of 1,4,7-Triazacyclononane and its Derivatives

The synthesis of TACN is a critical aspect of its chemistry, with several methods being reported. The Richman-Atkins synthesis is a widely recognized approach. Additionally, various derivatives with functional pendant arms can be prepared to modulate the properties of the resulting metal complexes.

Experimental Protocol: Synthesis of 1,4,7-Triazacyclononane (Richman-Atkins Method)

A common and effective method for the synthesis of TACN is the Richman-Atkins synthesis, which involves the cyclization of a linear triamine precursor. An improved, two-step process has also been developed to enhance yield and purity.[5][6]

Step 1: Cyclization of Sulfonamidated Diethylenetriamine

-

In a reaction vessel, diethylenetriamine is reacted with a sulfonylation agent, such as tosyl chloride, in an aqueous medium containing an inorganic base to form a sulfonamidated diethylenetriamine.[6]

-

Without isolating the intermediate, the aqueous mixture is then brought into contact with an aprotic organic solvent.[6]

-

A cyclizing agent, such as ethylene glycol ditosylate or ethylene dibromide, is introduced to the biphasic mixture.[6] This results in the formation of the cyclized, tritosylated 1,4,7-triazacyclononane (Ts₃TACN) in high yield.[6]

Step 2: Deprotection of Ts₃TACN

-

The deprotection of the sulfonamidated cyclized product is achieved by treatment with a strong inorganic acid, such as sulfuric acid.[5][6] The reaction is typically heated to around 140°C for several hours to ensure complete removal of the tosyl groups.[5][6]

-

Following deprotection, the reaction mixture is carefully neutralized.[5]

-

Increasing the pH to 14 results in a slurry containing the free TACN ligand.[5][6] The product can then be extracted and purified.

Figure 1: Simplified workflow for the synthesis of 1,4,7-Triazacyclononane.

Synthesis of TACN Derivatives

The secondary amine groups of the TACN macrocycle provide convenient points for functionalization. The attachment of pendant arms can modify the coordination properties, solubility, and biological activity of the resulting metal complexes. For example, TACN derivatives with acetate or phosphinate side chains have been synthesized for various applications, including as chelators for radiometals in PET imaging.[7][8]

Coordination Chemistry

TACN is a versatile tridentate ligand that forms stable complexes with a wide range of metal ions, particularly transition metals in mid to high oxidation states such as Ni(III), Mn(IV), Mo(III), and W(III).[2][3] However, it can also stabilize metals in low oxidation states, as exemplified by the formation of air-stable tricarbonyl complexes with Mo(0) and W(0).[2][3]

The facial coordination of TACN to an octahedral metal center leaves three cis-coordination sites available for other ligands, which can be solvent molecules, anions, or functional pendant arms. This predictable coordination geometry is a key feature of TACN chemistry.

Figure 2: General scheme for the formation of a metal-TACN complex.

Stability of Metal-TACN Complexes

The macrocyclic effect contributes significantly to the high thermodynamic stability of metal-TACN complexes. The pre-organized nature of the ligand results in a smaller entropic penalty upon complexation compared to analogous acyclic ligands. The stability constants (log K) for a variety of metal-TACN and TACN-derivative complexes are presented in Table 1.

Table 1: Stability Constants (log KML) of Selected Metal-TACN Derivative Complexes

| Metal Ion | Ligand | log KML | Conditions | Reference |

| Ga³⁺ | NOTA | 21.53 | 0.1 M (NMe₄)Cl, 25 °C | [2] |

| Ga³⁺ | TRAP-H | 24.3 | 0.1 M (NMe₄)Cl, 25 °C | [2] |

| Ga³⁺ | TRAP-Ph | 23.3 | 0.1 M (NMe₄)Cl, 25 °C | [2] |

| Mg²⁺ | NOTA | 7.03 | 0.1 M (NMe₄)Cl, 25 °C | [2] |

| Mg²⁺ | TRAP-H | 6.70 | 0.1 M (NMe₄)Cl, 25 °C | [2] |

| Mg²⁺ | TRAP-Ph | 5.86 | 0.1 M (NMe₄)Cl, 25 °C | [2] |

| Ca²⁺ | NOTA | 8.23 | 0.1 M (NMe₄)Cl, 25 °C | [2] |

| Ca²⁺ | TRAP-H | 5.75 | 0.1 M (NMe₄)Cl, 25 °C | [2] |

| Ca²⁺ | TRAP-Ph | 4.87 | 0.1 M (NMe₄)Cl, 25 °C | [2] |

| Zn²⁺ | NOTA | 16.03 | 0.1 M (NMe₄)Cl, 25 °C | [2] |

| Zn²⁺ | TRAP-H | 15.65 | 0.1 M (NMe₄)Cl, 25 °C | [2] |

| Cu²⁺ | NOTA | 19.86 | 0.1 M (NMe₄)Cl, 25 °C | [2] |

NOTA: 1,4,7-triazacyclononane-1,4,7-triacetic acid; TRAP-H: 1,4,7-triazacyclononane-N,N',N''-tris(methylphosphinic acid); TRAP-Ph: 1,4,7-triazacyclononane-N,N',N''-tris(phenylphosphinic acid)

Structural and Spectroscopic Characterization

The characterization of metal-TACN complexes relies on a combination of techniques, including X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, confirming the facial coordination of the TACN ligand. Table 2 summarizes key structural parameters for representative metal-TACN complexes.

Table 2: Selected Bond Lengths and Angles for Metal-TACN Complexes

| Complex | Metal-N (Å) | N-Metal-N (°) | Coordination Geometry | Reference |

| [Co(Me₃TACN)(NCMe)₃]²⁺ | 2.14 (avg) | 83.0 (avg) | Octahedral | [9] |

| Oxovanadium(V) Complex | - | - | Octahedral | [3] |

| Dioxomolybdenum(VI) Complex | - | - | Octahedral | [3] |

Me₃TACN: 1,4,7-trimethyl-1,4,7-triazacyclononane

NMR Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and dynamics of TACN complexes in solution. ¹H and ¹³C NMR provide information about the ligand framework, while the chemical shifts can be sensitive to metal coordination. For certain metal ions, such as scandium, ⁴⁵Sc NMR can be employed.

Table 3: Representative NMR Spectroscopic Data for TACN Complexes

| Complex | Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| [Sc(nota)] | ¹H | 3.68 (s, 6H), 3.22–2.95 (m, 12H) | H₂O + D₂O | [4] |

| [Sc(nota)] | ¹³C | 180.2, 65.9, 55.4 | H₂O + D₂O | [4] |

| [Sc(nota)] | ⁴⁵Sc | 83.3 | H₂O + D₂O | [4] |

| [Re(TACN-derivative)(CO)₃]⁺ | ¹H | 7.36–7.39 (m, 2H), 7.29–7.33 (m, 3H), 7.26 (t, 1H), 4.40 (d, 2H), 4.34 (s, 4H), 4.24 (s, 2H), 3.63–3.70 (m, 8H), 3.49–3.53 (m, 4H) | CD₃CN | [7] |

| [Re(TACN-derivative)(CO)₃]⁺ | ¹³C | 194.3, 169.4, 167.4, 138.4, 128.5, 127.5, 127.3, 66.1, 64.9, 57.6, 57.3, 42.6 | CD₃CN | [7] |

UV-Vis Spectroscopy

Electronic absorption spectroscopy is used to probe the electronic transitions within the metal complexes. The d-d transitions of transition metal complexes are often observed in the visible region and are sensitive to the coordination environment of the metal ion.

Table 4: UV-Vis Spectroscopic Data for Selected Metal-TACN Complexes

| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Reference |

| Cu(II)-TACN derivative | - | - | - | [10] |

| Zn(II)-TACN derivative | - | - | - | [10] |

| Mn(II)-TACN derivative | - | - | - | [10] |

(Note: Specific λmax and ε values are highly dependent on the specific complex and solvent and are often reported graphically in the literature.)

Applications in Catalysis and Drug Development

The unique properties of metal-TACN complexes have led to their application in various fields, including catalysis and medicinal chemistry.

Catalytic Applications

Manganese-TACN complexes have been shown to be effective catalysts for the epoxidation of alkenes using hydrogen peroxide as an environmentally benign oxidant.[5] These systems often function as biomimics of manganese-containing enzymes. The catalytic cycle typically involves the formation of a high-valent manganese-oxo species which acts as the active oxidant.

Figure 3: Simplified catalytic cycle for alkene epoxidation by a Mn-TACN complex.

Copper(II)-TACN complexes are effective catalysts for the hydrolytic cleavage of phosphodiester bonds in DNA and RNA mimics.[11] The proposed mechanism involves the coordination of the phosphate ester to the copper center, followed by intramolecular attack of a coordinated hydroxide ion.[11]

Drug Development and Radiopharmaceuticals